Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
Description
Properties
IUPAC Name |
methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxoisoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O5/c1-29-17(26)13-9-23(16(25)12-5-3-2-4-11(12)13)22-14-7-6-10(18(19,20)21)8-15(14)24(27)28/h2-9,22H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUSKUZDGIJMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate (CAS No. 339106-36-4) is a synthetic compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H12F3N3O5 |
| Molecular Weight | 407.3 g/mol |
| Density | 1.548 g/cm³ (predicted) |
| Boiling Point | 501.7 °C (predicted) |
| Acidity Constant (pKa) | -4.16 (predicted) |
These properties suggest a complex structure that may contribute to its biological activity.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on isoquinoline derivatives have shown their ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways:
- Apoptosis Induction : Isoquinoline derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Kinases : Some studies suggest that similar compounds can inhibit kinases involved in cancer progression, thus preventing tumor growth.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS is a known mechanism through which many anticancer agents exert their effects, potentially leading to oxidative stress in cancer cells.
Case Studies
Several studies have highlighted the potential of this compound in preclinical settings:
- Study on Cell Lines : A study investigated the effects of this compound on breast cancer cell lines and reported a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
- Animal Models : In vivo studies using murine models demonstrated that administration of this compound led to a marked decrease in tumor size compared to control groups, reinforcing its potential as an effective anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
(a) Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
- CAS No.: 339106-28-4 (same as target compound)
- Key Difference: Methylation of the anilino nitrogen (vs. non-methylated in the target compound).
(b) Methyl 1-[[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl-[3-oxo-3[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclobutane-1-carboxylate
Heterocyclic Core Analogues
(a) Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate
- Structural Difference: Pyrrolo[3,2,1-ij]quinoline core (vs. isoquinoline in the target compound).
(b) Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Bioactive Analogues
(a) 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-3-pyridinecarboxamide
- Key Features: Shares the 2-nitro-4-(trifluoromethyl)anilino moiety but replaces the isoquinoline core with a pyridinecarboxamide scaffold.
- Biological Relevance: Reported for antiviral and anticancer activity, suggesting the nitro-CF₃-anilino group may be a pharmacophore .
(b) Propiconazole and Etaconazole
- Structural Basis : Triazole-containing fungicides with dichlorophenyl groups.
- Comparison: While lacking the isoquinoline core, these compounds highlight the importance of electron-withdrawing groups (e.g., -CF₃, -NO₂) in agrochemical activity .
Comparative Data Table
Research Findings and Implications
- Nitro and Trifluoromethyl Groups : These substituents are critical for bioactivity, enhancing electron-deficient character and resistance to metabolic degradation .
- Core Modifications: Replacing the isoquinoline core with pyrroloquinoline or pyridinecarboxamide alters target selectivity (e.g., kinase inhibition vs. antifungal activity) .
- Synthetic Challenges : The target compound’s synthesis requires precise control of nitro-group positioning and esterification steps, as evidenced by patent methodologies .
Q & A
Q. What are the recommended methodologies for synthesizing Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate with high purity?
Methodological Answer: Synthesis protocols often involve refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures . Key steps include:
- Reaction Optimization : Monitor reaction progress via TLC/HPLC to ensure complete conversion. Adjust reflux duration (3–5 hours) based on precursor reactivity .
- Purification : Filter crystalline precipitates and wash sequentially with acetic acid, water, ethanol, and diethyl ether to remove impurities. Recrystallization improves purity (>95%) .
- Purity Assessment : Use melting point analysis (e.g., 183.5–184.6°C for structurally similar compounds) and HPLC with UV detection (λ = 254 nm) .
Q. Table 1: Physical Properties of Related Compounds
| Compound | CAS RN | Melting Point (°C) | Purity Grade |
|---|---|---|---|
| Methyl 4-aminothiophene-3-carboxylate | 39978-14-8 | 183.5–184.6 (dec.) | 97% |
| 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | 438577-61-8 | 131–133 | 95% |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Analysis : Confirm aromatic proton environments (e.g., trifluoromethyl and nitro group proximity via H and F NMR).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., calculated for C₁₈H₁₃F₃N₂O₄: 402.08 g/mol).
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, particularly for steric effects from the nitro and trifluoromethyl groups .
Advanced Research Questions
Q. How can contradictory data on reaction yields or byproduct formation be systematically addressed?
Methodological Answer: Adopt a split-plot experimental design to isolate variables:
- Independent Variables : Vary catalyst concentration (e.g., sodium acetate), temperature, and solvent ratios.
- Statistical Analysis : Use ANOVA to identify significant factors affecting yield. For example, a 10% increase in acetic acid volume may reduce byproducts by 15% .
- Byproduct Characterization : Employ LC-MS to identify side products (e.g., incomplete nitro reduction or ester hydrolysis) and adjust reaction conditions accordingly .
Q. What frameworks guide the study of this compound’s environmental or biological interactions?
Methodological Answer: Apply the INCHEMBIOL project’s conceptual framework :
- Environmental Fate : Assess hydrolysis rates (pH 5–9 buffers) and photodegradation (UV-Vis exposure).
- Biological Impact : Use in vitro assays (e.g., cytotoxicity in HepG2 cells) and in silico models (QSAR) to predict bioaccumulation or enzyme inhibition.
- Ecotoxicology : Conduct microcosm studies to evaluate effects on aquatic organisms (e.g., Daphnia magna) at sub-ppm concentrations .
Q. How can computational methods enhance mechanistic understanding of its reactivity?
Methodological Answer: Leverage density functional theory (DFT) and molecular dynamics (MD):
- DFT Calculations : Map electron density around the nitro and trifluoromethyl groups to predict electrophilic/nucleophilic sites (e.g., B3LYP/6-31G* basis set).
- MD Simulations : Model solvent interactions (e.g., acetic acid polarity effects on reaction kinetics) .
- Validation : Cross-reference computational data with experimental kinetic studies (e.g., Arrhenius plots for activation energy) .
Q. What strategies resolve discrepancies in literature-reported bioactivity data?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply heterogeneity tests (Cochran’s Q) to identify outliers .
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Dose-Response Modeling : Use Hill equation fits to compare potency across studies and adjust for batch-to-batch purity differences (e.g., 97% vs. 95% grades) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
